molecular formula C27H48O6 B14194457 Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate CAS No. 917618-27-0

Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B14194457
CAS No.: 917618-27-0
M. Wt: 468.7 g/mol
InChI Key: LTTFBXFDNCUHRF-UHFFFAOYSA-N
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Description

Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C27H48O6. It is a tricarboxylate ester derived from prop-1-ene-1,2,3-tricarboxylic acid and 5-methylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of prop-1-ene-1,2,3-tricarboxylic acid with 5-methylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures high efficiency and yield. The product is often purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.

    Industry: It is used in the production of plasticizers, lubricants, and coatings due to its stability and compatibility with various materials.

Mechanism of Action

The mechanism of action of Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the active carboxylic acid and alcohol components. These components can then interact with cellular targets, such as enzymes and receptors, to exert their effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-ethylhexyl) prop-1-ene-1,2,3-tricarboxylate: Similar in structure but with different alkyl groups.

    Tris(3-methylbutyl) prop-1-ene-1,2,3-tricarboxylate: Another similar compound with different alkyl groups.

Uniqueness

Tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications, such as in the production of high-performance materials and in specific biological contexts.

Properties

CAS No.

917618-27-0

Molecular Formula

C27H48O6

Molecular Weight

468.7 g/mol

IUPAC Name

tris(5-methylhexyl) prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C27H48O6/c1-21(2)13-7-10-16-31-25(28)19-24(27(30)33-18-12-9-15-23(5)6)20-26(29)32-17-11-8-14-22(3)4/h19,21-23H,7-18,20H2,1-6H3

InChI Key

LTTFBXFDNCUHRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCOC(=O)CC(=CC(=O)OCCCCC(C)C)C(=O)OCCCCC(C)C

Origin of Product

United States

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